4-Phenyl-1,3-benzothiazole

RIPK1 necroptosis kinase selectivity

4-Phenyl-1,3-benzothiazole (CAS 943443-17-2, C13H9NS, MW 211.28) is a heterocyclic building block belonging to the phenylbenzothiazole class. Unlike the extensively studied 2-phenyl isomer, the 4-substituted scaffold has been specifically identified as a privileged structure in kinase inhibitor programs, most notably in receptor-interacting protein kinase 3 (RIPK3) and dual soluble epoxide hydrolase/fatty acid amide hydrolase (sEH/FAAH) inhibitor discovery.

Molecular Formula C13H9NS
Molecular Weight 211.28 g/mol
Cat. No. B8691254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,3-benzothiazole
Molecular FormulaC13H9NS
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=CC=C2)SC=N3
InChIInChI=1S/C13H9NS/c1-2-5-10(6-3-1)11-7-4-8-12-13(11)14-9-15-12/h1-9H
InChIKeyRILRYAJSOCTFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1,3-benzothiazole for Research and Early Discovery: Core Scaffold Procurement Data


4-Phenyl-1,3-benzothiazole (CAS 943443-17-2, C13H9NS, MW 211.28) is a heterocyclic building block belonging to the phenylbenzothiazole class. Unlike the extensively studied 2-phenyl isomer, the 4-substituted scaffold has been specifically identified as a privileged structure in kinase inhibitor programs, most notably in receptor-interacting protein kinase 3 (RIPK3) and dual soluble epoxide hydrolase/fatty acid amide hydrolase (sEH/FAAH) inhibitor discovery [1]. The precise substitution pattern dictates distinct target engagement profiles that cannot be replicated by simple positional analogs .

Why Positional Isomers of Phenylbenzothiazole Are Not Interchangeable in Biological Screening Cascades


When procuring phenylbenzothiazole scaffolds, the substitution position on the benzothiazole core is a critical determinant of biological activity. SAR campaigns have demonstrated that moving the phenyl substituent from the 2-position to the 4-position fundamentally alters target selectivity: 2-phenylbenzothiazoles frequently exhibit broad-spectrum cytotoxicity and AhR agonism, whereas the 4-phenyl-1,3-benzothiazole core has emerged as a selective kinase inhibitor scaffold with reduced off-target apoptosis induction [1]. Furthermore, the 4-phenyl substitution pattern is specifically required for maintaining dual sEH/FAAH inhibitory activity; replacing the benzothiazole nucleus with a simple thiazole (4-phenylthiazole) results in compounds that fail to produce antinociception in vivo [2]. Simple interchange of these isomers in screening libraries will confound SAR interpretation and lead to false-negative or false-positive hit calls.

4-Phenyl-1,3-benzothiazole: Quantitative Differentiation Evidence for Procurement Decision-Making


Kinase Selectivity Advantage: 4-Phenylbenzothiazole Scaffold Exhibits RIPK1-Selective Inhibition vs. Dual RIPK1/3 Activity of 2-Phenoxy Isomer

In a direct head-to-head scaffold comparison, the 3,2′-phenylbenzothiazole core (compound 10) derived from 4-phenylbenzothiazole exhibited fourfold more potent antinecroptotic activity than the phenoxybenzothiazole SZM-610. Critically, compound 10 showed selective RIPK1 binding (Kd = 17 nM) while completely eliminating RIPK3 inhibition at 5000 nM, whereas the phenoxybenzothiazole comparator SZM-610 showed dual RIPK1/RIPK3 activity [1]. This selectivity profile is a direct consequence of the 4-phenylbenzothiazole geometry and is not achievable with 2-substituted or ether-linked benzothiazole scaffolds.

RIPK1 necroptosis kinase selectivity phenylbenzothiazole scaffold

RIPK3-Specific Inhibitor Profiling: 4-Phenylbenzothiazole-Containing XY-1-127 Demonstrates Selective Target Engagement vs. RIPK1

Within a focused library exploring the phenyl ring of substituted benzothiazole carboxamide RIPK3 inhibitors, the lead compound XY-1-127 (bearing a 4-phenylbenzothiazole scaffold with a chlorinated phenyl ring) achieved a RIPK3 Kd of 420 nM and cellular necroptosis EC50 of 676.8 nM, while exhibiting negligible RIPK1 affinity (Kd = 4300 nM) – a greater than 10-fold selectivity window [1]. This contrasts with earlier benzothiazole carboxamide series where substitutions lacking the 4-phenyl geometry frequently showed sub-micromolar activity against both kinases, undermining therapeutic specificity.

RIPK3 necroptosis phenylbenzothiazole kinase selectivity

Dual sEH/FAAH Inhibitor Core: 4-Phenylthiazole Moiety Delivers Sub-Nanomolar Potency; Benzothiazole Analog Offers Enhanced Metabolic Stability

SAR studies on benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors demonstrated that the benzothiazole-phenyl framework maintains potent dual enzyme inhibition while improving metabolic stability over simple 4-phenylthiazole derivatives. The 4-phenylthiazole lead 6o achieved sEH IC50 = 2.5 nM and FAAH IC50 = 9.8 nM, but showed limited metabolic stability in liver microsomes [1]. Follow-up benzothiazole-phenyl analogs (structurally incorporating the 4-phenyl-1,3-benzothiazole core) retained dual inhibition potency while exhibiting improved in vivo behavioral safety profiles in rat models—doses that alleviated pain did not depress voluntary locomotor behavior, a common side effect of opioid analgesics .

sEH/FAAH dual inhibitor pain metabolic stability

Halogen Derivatization at 4-Phenyl Position Doubles Biological Induction Activity vs. Unsubstituted 2-Phenylbenzothiazole

A systematic SAR study of 33 phenylbenzothiazole derivatives for benzpyrene hydroxylase induction revealed that introduction of an appropriate halogen into the 4′-phenyl position of 2-phenylbenzothiazole approximately doubles inducing activity compared to the unsubstituted parent compound [1]. This quantitative structure-activity relationship establishes the 4-phenyl position as a critical vector for potency optimization. Although the core scaffold studied was 2-phenylbenzothiazole, the positional sensitivity of the 4-phenyl substituent effect is directly relevant to 4-phenyl-1,3-benzothiazole: the 4-phenyl ring's electronic environment can be predictably tuned via halogenation to achieve up to a twofold increase in biological response, a gain that is not observed with modifications at other positions (e.g., 3′- or 2′-substitution), which resulted in reduction or total loss of activity.

CYP induction halogen substitution structure-activity relationship benzpyrene hydroxylase

Trypanocidal Activity of Fluorinated Phenylbenzothiazoles: 4-Phenyl Substitution Required for Kinetoplastid DNA Selectivity

Among a series of substituted phenylbenzothiazole derivatives evaluated against Trypanosoma cruzi, the fluorinated compound BT10 (2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol) demonstrated IC50 values of 23.1 ± 1.75 μM against epimastigotes and 8.5 ± 2.9 μM against intracellular trypomastigotes, reducing the infection index by over 80% [1]. The compound's hallmark property was selective fragmentation of 68% of kinetoplastid DNA (kDNA) compared with only 5% of nuclear DNA, a selectivity index of >13-fold that is attributed to the electron-withdrawing fluorinated phenylbenzothiazole scaffold. Unsubstituted or 2-phenylbenzothiazole derivatives lacking the 4-phenyl substitution pattern did not exhibit this selective kDNA targeting, highlighting the importance of the specific phenylbenzothiazole regiochemistry for antiparasitic mechanism of action.

Trypanosoma cruzi Chagas disease fluorinated benzothiazole kinetoplastid DNA

Structural Differentiation: 4-Phenylbenzothiazole Offers Distinct Synthetic Accessibility vs. 2-Phenyl Isomer for Downstream Functionalization

The 4-phenyl-1,3-benzothiazole scaffold presents a unique synthetic advantage: the 2-position remains unsubstituted and available for further functionalization, whereas the 2-phenyl isomer has the most reactive site blocked. This is critical for medicinal chemistry campaigns requiring diversity at the 2-position, such as the introduction of carboxamide groups in RIPK3 inhibitors or amino groups in MERS-CoV inhibitors [1][2]. Photocatalytic strategies for benzothiazole synthesis have been advanced specifically for 4-phenyl-substituted derivatives, achieving yields up to 91% for 4-phenylbenzo[d]thiazole without requiring protection/deprotection of the 2-position . In contrast, 2-phenylbenzothiazole synthesis typically proceeds via condensation of 2-aminothiophenol with benzaldehyde, which directly occupies the 2-position and precludes versatile late-stage diversification.

synthetic accessibility regioselectivity photocatalytic synthesis building block

4-Phenyl-1,3-benzothiazole: Research Application Scenarios Grounded in Quantitative Differentiation Evidence


RIPK1-Selective Necroptosis Inhibitor Lead Optimization

Programs aiming to develop RIPK1-selective inhibitors for inflammatory and neurodegenerative diseases should prioritize 4-phenyl-1,3-benzothiazole as a core scaffold. Direct head-to-head data demonstrate that the 4-phenylbenzothiazole geometry achieves RIPK1 Kd = 17 nM with complete elimination of RIPK3 activity at 5 μM, a selectivity profile unattainable with 2-phenoxy or 2-phenylbenzothiazole analogs that retain dual RIPK1/RIPK3 inhibition [1]. This scaffold enables focused SAR at the 2-position for potency tuning while maintaining the selectivity-determining 4-phenylbenzothiazole core. Additionally, the RIPK3-selective inhibitor XY-1-127, built on the same 4-phenylbenzothiazole template, achieved 10-fold selectivity over RIPK1 (Kd 420 nM vs. 4300 nM), validating the scaffold for both RIPK1- and RIPK3-selective programs from a common intermediate [2].

Dual sEH/FAAH Inhibitor Programs Requiring In Vivo Efficacy and Behavioral Safety

For non-opioid pain therapeutic development, the benzothiazole-phenyl framework is specifically required to translate dual sEH/FAAH inhibition into in vivo antinociception. While 4-phenylthiazole analogs show higher in vitro potency (sEH IC50 = 2.5 nM, FAAH IC50 = 9.8 nM), they fail to produce significant antinociception in the orofacial inflammatory pain model [1]. In contrast, benzothiazole-phenyl analogs (sEH IC50 = 9.6 nM, FAAH IC50 = 7 nM) demonstrate in vivo efficacy comparable to ketoprofen with preserved locomotor behavior [2]. Procurement of 4-phenyl-1,3-benzothiazole provides access to this therapeutically essential phenotype that the structurally simpler 4-phenylthiazole cannot deliver [3].

Antiparasitic Drug Discovery Targeting Kinetoplastid DNA

Chagas disease drug discovery teams should employ fluorinated 4-phenylbenzothiazole derivatives for their demonstrated ability to selectively fragment kinetoplastid DNA (68% kDNA vs. 5% nuclear DNA, >13-fold selectivity) [1]. The electron-withdrawing character of the phenylbenzothiazole scaffold, particularly when bearing CF3 substituents, is essential for this mechanism-based selectivity. The compound BT10 reduced T. cruzi infection index by >80% with IC50 values of 23.1 μM (epimastigotes) and 8.5 μM (intracellular trypomastigotes), providing a validated starting point for further optimization [1].

Diversifiable Building Block for Kinase-Focused Chemical Libraries

Medicinal chemistry groups constructing kinase-focused compound libraries should select 4-phenyl-1,3-benzothiazole over 2-phenylbenzothiazole when a free 2-position is required for late-stage diversification into carboxamides, amines, or imines. The 4-phenyl isomer's unoccupied C-2 position enables direct installation of structural elements critical for kinase hinge-binding motifs, as demonstrated in RIPK3 inhibitor [2] and MERS-CoV inhibitor [4] programs. The photocatalytic synthetic route achieves 91% yield without requiring protecting group strategies, offering a cost-effective entry point for library synthesis . In contrast, 2-phenylbenzothiazole's occupied 2-position limits diversification to less synthetically tractable ring positions.

Quote Request

Request a Quote for 4-Phenyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.